molecular formula C12H18OS B7846977 1-(4-(Butylthio)phenyl)ethanol

1-(4-(Butylthio)phenyl)ethanol

Cat. No.: B7846977
M. Wt: 210.34 g/mol
InChI Key: OPLJJNPLOOCNAY-UHFFFAOYSA-N
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Description

1-(4-(Butylthio)phenyl)ethanol is an organic compound characterized by a phenyl ring substituted with a butylthio group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-(Butylthio)phenyl)ethanol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenyl compound with butylthiol, followed by reduction to introduce the ethanol group. The reaction typically requires a base such as sodium hydroxide and is conducted under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Butylthio)phenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The phenyl ring can be hydrogenated under high pressure in the presence of a palladium catalyst.

    Substitution: The butylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed:

    Oxidation: 1-(4-(Butylthio)phenyl)ethanone or 1-(4-(Butylthio)phenyl)acetic acid.

    Reduction: 1-(4-(Butylthio)cyclohexyl)ethanol.

    Substitution: Various substituted phenyl ethanols depending on the nucleophile used.

Scientific Research Applications

1-(4-(Butylthio)phenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-(Butylthio)phenyl)ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The butylthio group may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets. The ethanol moiety can form hydrogen bonds, influencing binding affinity and specificity .

Comparison with Similar Compounds

  • 1-(4-(Methylthio)phenyl)ethanol
  • 1-(4-(Ethylthio)phenyl)ethanol
  • 1-(4-(Propylthio)phenyl)ethanol

Comparison: 1-(4-(Butylthio)phenyl)ethanol is unique due to the length of its butylthio chain, which can influence its physical properties and reactivity. Compared to its methyl, ethyl, and propyl analogs, the butylthio derivative may exhibit different solubility, boiling point, and biological activity profiles .

Properties

IUPAC Name

1-(4-butylsulfanylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c1-3-4-9-14-12-7-5-11(6-8-12)10(2)13/h5-8,10,13H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLJJNPLOOCNAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=CC=C(C=C1)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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